3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a benzo[d]thiazole moiety, a piperidine ring, and a pyrido[2,3-d]pyrimidin-4(3H)-one structure, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d]thiazole-6-carbonyl chloride, which is then reacted with piperidine to form the intermediate 1-(benzo[d]thiazole-6-carbonyl)piperidine. This intermediate is subsequently reacted with pyrido[2,3-d]pyrimidin-4(3H)-one under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems. The use of high-pressure liquid chromatography (HPLC) and other purification techniques ensures the final product meets the required standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) and alkyl halides in anhydrous conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The benzo[d]thiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, while the pyrido[2,3-d]pyrimidin-4(3H)-one structure may contribute to its overall stability and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)pyridine
- 3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)quinoline
- 3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)benzimidazole
Uniqueness
Compared to similar compounds, 3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one stands out due to its unique combination of structural features. The presence of the pyrido[2,3-d]pyrimidin-4(3H)-one moiety provides additional sites for interaction with biological targets, potentially enhancing its efficacy and selectivity. This compound’s unique structure also allows for diverse chemical modifications, making it a versatile tool in various research applications.
Properties
IUPAC Name |
3-[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c26-19(13-3-4-16-17(10-13)28-12-23-16)24-8-5-14(6-9-24)25-11-22-18-15(20(25)27)2-1-7-21-18/h1-4,7,10-12,14H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJSRLDWMSMYCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CC5=C(C=C4)N=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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